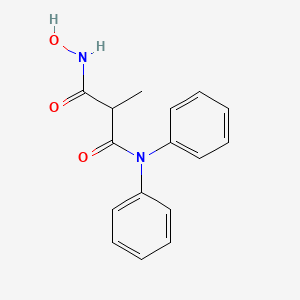
2-(N,N-Diphenylcarbamoyl)-propionohydroxamic acid
Cat. No. B8731355
M. Wt: 284.31 g/mol
InChI Key: YIFMYXKOKNJLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04151300
Procedure details


4.9 g (0.125 gram atom) of sodium in small pieces are added to 50 ml of anhydrous methanol and 2/3 of the sodium ethylate solution thus obtained is used to neutralise a solution of 5.25 g (0.075 mol) of hydroxylamine hydrochloride in 50 ml of anhydrous methanol; 15 g (0.05 mol) of ethyl 2-(N,N-diphenylcarbamoyl)-propionate are then added, after which the remaining one-third of the sodium ethylate solution is added in the cold. The reactants are left in contact overnight at 50° C., the mixture is evaporated to dryness in vacuo, the residue is taken up in ether and the sodium salt is filtered off, dissolved in water and acidified with concentrated HCl. CRL 40,438 is obtained by filtering off, drying and recrystallising from acetonitrile. Melting point: 171°-172° C. Yield: 68%.




Name
ethyl 2-(N,N-diphenylcarbamoyl)-propionate
Quantity
15 g
Type
reactant
Reaction Step Three



Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[Na].CC[O-].[Na+].Cl.[NH2:7][OH:8].[C:9]1([N:15]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]([CH:18]([CH3:24])[C:19](OCC)=[O:20])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CO>[C:9]1([N:15]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]([CH:18]([CH3:24])[C:19]([NH:7][OH:8])=[O:20])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
5.25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
Step Three
|
Name
|
ethyl 2-(N,N-diphenylcarbamoyl)-propionate
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)C(C(=O)OCC)C)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is evaporated to dryness in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the sodium salt is filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
CRL 40,438 is obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallising from acetonitrile
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)C(C(=O)NO)C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
